molecular formula C12H10N4O2 B124953 Disperse orange 3 CAS No. 730-40-5

Disperse orange 3

Cat. No. B124953
CAS RN: 730-40-5
M. Wt: 242.23 g/mol
InChI Key: UNBOSJFEZZJZLR-UHFFFAOYSA-N
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Description

Disperse Orange 3 (DO3) is a monoazo dye, which contains 90% dye content plus dispersing agents and surfactants . It has two aromatic rings with an amino group on one of the rings and the other is substituted with a nitro group . It shows an absorption peak majoring at 415 nm .


Synthesis Analysis

The synthesis of Disperse Orange 3 involves a series of reactions. The process starts with 1,4-phenylenediamine reacting with hydrogen chloride and sodium nitrite in water at -5 - 0°C for 1 hour. This is followed by the addition of urea in water for 0.5 hour. Finally, 4-nitro-aniline is added with hydrogen chloride in water for 0.5 hour .


Molecular Structure Analysis

The molecular formula of Disperse Orange 3 is O2NC6H4N=NC6H4NH2 . It has a molecular weight of 242.23 . The structure consists of two aromatic rings with an amino group on one of the rings and the other is substituted with a nitro group .


Chemical Reactions Analysis

Disperse Orange 3 may be used as a test material for investigating its degradation by the white rot fungus Pleurotus ostreatus. The products obtained upon degradation are determined using UV-visible spectrophotometric and high-performance liquid chromatographic techniques .


Physical And Chemical Properties Analysis

Disperse Orange 3 has a melting point of approximately 200°C (dec.) (lit.) . It has a maximum absorption wavelength (λmax) of 443 nm .

Scientific Research Applications

1. Nanostructured Polymethylmethacrylate Films

Disperse Orange 3 (DO3) has been studied for its role in the orientation kinetics within nanostructured polymethylmethacrylate (PMMA) films. The orientation of DO3 molecules is influenced by an electrostatic poling field, affecting the second harmonic generation (SHG) properties of the films. This application is significant in the development of non-centrosymmetric chromophore distributions, essential for advanced optical materials (Franco et al., 2011).

2. Surface-Enhanced Raman Scattering (SERS)

DO3, as a push-pull chromophore, exhibits distinct adsorption characteristics on metal nanoparticles, which is critical for Surface-Enhanced Raman Scattering applications. The interaction of DO3 with gold and silver nanoparticles, and the resultant SERS effect, is a key area of research in the field of molecular spectroscopy (Muniz-Miranda & Caporali, 2015).

3. Biodegradation Studies

Research involving the white-rot fungus Pleurotus ostreatus has demonstrated its ability to biodegrade Disperse Orange 3. This study offers insights into environmentally friendly methods for azo dye degradation, a significant step in reducing industrial pollution (Zhao, Hardin, & Hwang, 2006).

4. Solubility in Supercritical Carbon Dioxide

The solubility of Disperse Orange 3 in supercritical carbon dioxide has been measured, providing valuable data for applications in supercritical fluid extraction processes, often used in the textile and dyeing industries (Ferri, Banchero, Manna, & Sicardi, 2004).

5. Microbial Degradation and Decolorization

Studies have shown that Pseudomonas spp. ETL-2013 can effectively decolorize Disperse Orange 3, highlighting the potential of using specific bacterial strains for the treatment of dye-contaminated wastewater (Patel, Nair & Darji, 2013).

6. Chemosensor Development

Disperse Orange 3-based chemosensors have been developed for the selective detection of cyanide ions in aqueous environments, an important application in environmental monitoring and public health (Niu, Jiang, He, & Cheng, 2008).

properties

IUPAC Name

4-[(4-nitrophenyl)diazenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c13-9-1-3-10(4-2-9)14-15-11-5-7-12(8-6-11)16(17)18/h1-8H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBOSJFEZZJZLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061061
Record name C.I. Disperse Orange 3
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Mechanism of Action

T487 binds selectively and potently to CXCR3.
Record name T487
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Disperse orange 3

CAS RN

730-40-5
Record name 4-Amino-4′-nitroazobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=730-40-5
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Record name Benzenamine, 4-((4-nitrophenyl)azo)-
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Record name Benzenamine, 4-[2-(4-nitrophenyl)diazenyl]-
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Record name C.I. Disperse Orange 3
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Record name 4-[(4-nitrophenyl)azo]aniline
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DISPERSE ORANGE 3
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

13.8 grams of p-nitroaniline from Aldrich were added to 70 grams of alpha-methylnaphthylene from Crowley Chemical Company, New York, N.Y. and 49 grams of dodecylbenzene sulfonic acid from Pilot and the mixture was stirred at 45° C. until all ingredients had dissolved. Seven grams of NaNO2 from Pfaltz and Bauer were then added and the mix allowed to stir for twenty minutes and heated to 55° C. at which time 9.3 grams of aniline from Kessler Chemical of Pipersville, Pa. was added. The mixture immediately turned bright orange but was allowed to stir for six hours at about 65° C. The resulting material produced a bright orange dyeing on polyester similar in shade to Disperse Orange 3 purchased from Aldrich Chemical.
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
49 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
9.3 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,160
Citations
B Derkowska-Zielinska, K Fedus, H Wang, C Cassagne… - Optical Materials, 2017 - Elsevier
… In this paper, the nonlinear optical properties of Disperse Orange 3 dissolved in tetrahydrofuran have been studied at 532 nm and 1064 nm using the Z-scan technique. The …
Number of citations: 27 www.sciencedirect.com
ATJ Goon, NJ Gilmour, DA Basketter… - Contact …, 2003 - Wiley Online Library
… Cross-sensitization between para-phenylenediamine (PPD) and Disperse Orange 3 (DO3), … Cross-sensitization between PPD and Disperse Orange 3 (DO3) in particular has been …
Number of citations: 77 onlinelibrary.wiley.com
J Stenton, J Dahlin, A Antelmi, M Bruze… - Contact …, 2020 - Wiley Online Library
Background The textile dye mix (TDM) 6.6% pet. contains Disperse Blue (DB) 35, Disperse Yellow 3, Disperse Orange (DO) 1 and 3, Disperse Red 1 and 17, and DB 106 and 124. The …
Number of citations: 10 onlinelibrary.wiley.com
M Isaksson, A Antelmi, J Dahlin, J Stenton… - Contact …, 2023 - Wiley Online Library
… Disperse Orange 3 (DO 3) was reported to be the most frequent dye allergen in TDM-positive patients being patch tested with the ingredients of the mix (1, 3). Between 65% - 85% of …
Number of citations: 2 onlinelibrary.wiley.com
F Cherioux, P Audebert, H Maillotte… - Chemistry of …, 1997 - ACS Publications
… Especially the polymer where the Disperse Orange 3 chromophore is incorporated in the main … Its surprisingly higher nonlinear response with respect to the parent Disperse Orange 3 is …
Number of citations: 56 pubs.acs.org
M Muniz-Miranda, S Caporali - Journal of Optics, 2015 - iopscience.iop.org
Disperse orange 3 is a typical push–pull chromophore, formed by a p-disubstituted azobenzene with an electron donor aminogroup and an electron-withdrawing nitrogroup at the ends …
Number of citations: 9 iopscience.iop.org
DL Silva, NA Murugan, J Kongsted… - The Journal of …, 2012 - ACS Publications
Solvent effects on the one- and two-photon absorption (1PA and 2PA) of disperse orange 3 (DO3) in dimethyl sulfoxide (DMSO) are studied using a discrete polarizable embedding (PE…
Number of citations: 44 pubs.acs.org
C Berger, M Muslmani, FM Brandao… - Contact …, 1984 - Wiley Online Library
… This orange spot migrated at the same place as Disperse Orange 3. Uni-dimensional TLC, in which Disperse Yellow 3 and Disperse Orange 3 were added to the stocking extracts, …
Number of citations: 30 onlinelibrary.wiley.com
H El Karout, A Andrushchak, R Wielgosz… - 2022 IEEE 16th …, 2022 - ieeexplore.ieee.org
… Disperse Orange 3(DO3), Disperse Orange 25 (DO25), and Pigment Orange 43(PO43) associated … of the films Disperse Orange 3 doped PMMA and Disperse Orange 3 doped PVK as a …
Number of citations: 2 ieeexplore.ieee.org
T Vu, P Nikaeen, M Akobi, D Depan… - Polymers for …, 2020 - Wiley Online Library
… In this work, Disperse Orange 3 (DO3) was investigated to determine its effectiveness in dispersing CNTs in a poly (lactic acid) (PLA) matrix. First, adsorption studies of DO3 onto CNTs …
Number of citations: 4 onlinelibrary.wiley.com

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